2-Amino-2'-fluoro-5-nitrobenzophenone

Analytical Reference Standard Forensic Chemistry HPLC Purity

Select 2-Amino-2'-fluoro-5-nitrobenzophenone (CAS 344-80-9) for its non-substitutable 2'-fluoro substitution pattern, critical for Flunitrazepam synthesis and accurate forensic identification. Using non-fluorinated or differently halogenated analogs leads to synthetic failure or incorrect analytical results. This high-purity (≥98%) standard is essential for GC-MS/HPLC-MS/MS calibration, drug impurity profiling, and solid-state research, ensuring legally defensible data and regulatory compliance. Secure your supply of this definitive reference material and synthetic precursor today.

Molecular Formula C13H9FN2O3
Molecular Weight 260.22 g/mol
CAS No. 344-80-9
Cat. No. B131745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2'-fluoro-5-nitrobenzophenone
CAS344-80-9
Synonyms2-Amino-2’-fluoro-5-nitrobenzophenone;  (2-Amino-5-nitrophenyl)(2-fluorophenyl)methanone; 
Molecular FormulaC13H9FN2O3
Molecular Weight260.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N)F
InChIInChI=1S/C13H9FN2O3/c14-11-4-2-1-3-9(11)13(17)10-7-8(16(18)19)5-6-12(10)15/h1-7H,15H2
InChIKeyZTEHQPVGEHUXHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-2'-fluoro-5-nitrobenzophenone (CAS 344-80-9): Benzodiazepine Precursor and Analytical Reference Standard for Research & Forensic Applications


2-Amino-2'-fluoro-5-nitrobenzophenone (CAS 344-80-9) is a halogenated benzophenone derivative with the molecular formula C13H9FN2O3 and a molecular weight of 260.22 g/mol. It is primarily utilized as a key precursor in the synthesis of fluorinated benzodiazepines, most notably Flunitrazepam, and is itself a recognized acid hydrolysis product of Flunitrazepam . Its structure features a 2-fluorophenyl group and a 5-nitro-2-aminophenyl moiety linked by a ketone bridge, a substitution pattern that directly enables its specific role in both forward synthesis and metabolic/degradation studies of this important drug class .

Why 2-Amino-2'-fluoro-5-nitrobenzophenone (344-80-9) Cannot Be Replaced with Other 2-Amino-5-nitrobenzophenone Analogs


The 2'-fluoro substitution on the benzophenone core is not a trivial modification; it is a critical structural determinant that governs both the compound's synthetic utility and its analytical identity. For example, the non-fluorinated analog, 2-amino-5-nitrobenzophenone (CAS 1775-95-7), serves as a precursor for non-fluorinated benzodiazepines like Nitrazepam, but is structurally incapable of yielding Flunitrazepam . Conversely, the 2'-chloro analog (CAS 2011-66-7) is specific to Clonazepam synthesis . This halogen-dependent pathway specificity means that in any application related to Flunitrazepam—whether it be targeted synthesis, impurity profiling, or forensic metabolite identification—substituting a non-fluorinated or differently halogenated analog would lead to synthetic failure or incorrect analytical identification. The specific molecular recognition and reactivity conferred by the fluorine atom at the 2'-position are essential for the intended research or industrial outcome.

Quantitative Differentiation of 2-Amino-2'-fluoro-5-nitrobenzophenone (344-80-9) from Key Analogs


High Purity Reference Standard vs. Non-Fluorinated Analog for Analytical Method Validation

2-Amino-2'-fluoro-5-nitrobenzophenone is available as an analytical reference standard with a verified purity of 99.88% as determined by HPLC . This level of purity is higher than that commonly offered for the non-fluorinated analog, 2-amino-5-nitrobenzophenone (CAS 1775-95-7), which is typically supplied at 98.29% purity by the same vendor for use as a general degradation product standard .

Analytical Reference Standard Forensic Chemistry HPLC Purity

Fluorinated vs. Non-Fluorinated Benzophenone Precursors: Divergent Synthetic Pathways

The presence of the 2'-fluoro group in 2-Amino-2'-fluoro-5-nitrobenzophenone directs its utility as a direct precursor for the synthesis of Flunitrazepam . In contrast, the non-fluorinated analog, 2-amino-5-nitrobenzophenone (CAS 1775-95-7), is a precursor for Nitrazepam and lacks the necessary fluorine atom for Flunitrazepam synthesis . This is a binary, pathway-defining difference rather than a matter of degree.

Benzodiazepine Synthesis Precursor Specificity Medicinal Chemistry

Fluorine-Induced Crystal Packing and Conformational Differences vs. Non-Fluorinated Analog

Comparative crystallographic analysis reveals that the introduction of a fluorine atom at the 2'-position alters intermolecular interactions and crystal packing relative to the non-fluorinated analog. While 2-amino-5-nitrobenzophenone crystallizes with specific intermolecular hydrogen bonding patterns [1], the 2'-fluoro derivative (as studied in its 2-methylamino form) exhibits distinct van der Waals contacts and a different molecular arrangement, as described in a side-by-side crystallographic study [2].

Crystallography Solid-State Chemistry Structural Biology

Validated Research and Industrial Applications for 2-Amino-2'-fluoro-5-nitrobenzophenone (CAS 344-80-9)


Forensic and Clinical Toxicology: Flunitrazepam Metabolite Identification and Quantification

In forensic toxicology and clinical pharmacology, 2-Amino-2'-fluoro-5-nitrobenzophenone serves as an essential analytical reference standard. As a confirmed acid hydrolysis product of Flunitrazepam , its detection in biological matrices (e.g., urine, blood) is a key marker for Flunitrazepam exposure or misuse. Its high purity (99.88%) and defined chromatographic properties make it ideal for calibrating GC-MS and HPLC-MS/MS instruments, enabling accurate and legally defensible quantification in forensic casework and clinical studies.

Synthetic Organic Chemistry: Targeted Synthesis of Fluorinated Benzodiazepines

This compound is the definitive starting material for the synthesis of Flunitrazepam and structurally related fluorinated benzodiazepines . Its specific 2'-fluoro substitution pattern is required to introduce the fluorine atom into the final drug molecule, a modification that significantly alters the drug's pharmacokinetic and pharmacodynamic properties. Any deviation from this specific precursor (e.g., using the non-fluorinated analog) would result in a different benzodiazepine scaffold. This makes 2-Amino-2'-fluoro-5-nitrobenzophenone a non-substitutable reagent in medicinal chemistry and drug development workflows.

Pharmaceutical Analysis: Impurity and Degradation Product Profiling

In the quality control and stability testing of Flunitrazepam drug substances and formulations, 2-Amino-2'-fluoro-5-nitrobenzophenone is a critical reference material for identifying and quantifying degradation impurities. As a known acid hydrolysis product , its presence and concentration must be monitored to ensure product safety and shelf-life compliance. The use of a high-purity standard, as opposed to a lower-grade technical material, is essential for achieving the accuracy required by pharmacopoeial guidelines.

Material Science: Solid-State and Crystal Engineering Studies

The distinct crystallographic properties of 2-Amino-2'-fluoro-5-nitrobenzophenone, particularly its unique packing interactions conferred by the fluorine substituent , make it a subject of interest in solid-state chemistry. Researchers studying the impact of halogen substitution on crystal habit, polymorphism, and intermolecular forces can use this compound as a model system. Comparative studies with its non-fluorinated or differently halogenated analogs provide insights into structure-property relationships relevant to pharmaceutical formulation and materials design.

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